
1-(1-Ethyl-1H-pyrazol-3-yl)ethanamine dihydrochloride
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Overview
Description
1-(1-Ethyl-1H-pyrazol-3-yl)ethanamine dihydrochloride is a chemical compound with the molecular formula C7H13N3. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing three carbon atoms and two adjacent nitrogen atoms.
Preparation Methods
The synthesis of 1-(1-Ethyl-1H-pyrazol-3-yl)ethanamine dihydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Alkylation: The pyrazole ring is then alkylated with ethyl iodide to introduce the ethyl group at the nitrogen atom.
Amination: The resulting compound undergoes amination to introduce the ethanamine group.
Formation of the Dihydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(1-Ethyl-1H-pyrazol-3-yl)ethanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1-Ethyl-1H-pyrazol-3-yl)ethanamine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Ethyl-1H-pyrazol-3-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
1-(1-Ethyl-1H-pyrazol-3-yl)ethanamine dihydrochloride can be compared with other similar compounds, such as:
- 1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanamine dihydrochloride
- 1-(2-Methyl-1,3-thiazol-4-yl)ethanamine dihydrochloride
- 1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine trifluoroacetate
- 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride
These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to differences in their chemical reactivity and biological activity .
Biological Activity
1-(1-Ethyl-1H-pyrazol-3-yl)ethanamine dihydrochloride is a compound with the molecular formula C7H15Cl2N3. It belongs to the pyrazole family, characterized by a five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in enzyme inhibition and receptor modulation.
Structural Characteristics
The structure of this compound includes:
- Ethyl group at the 1-position of the pyrazole ring.
- Ethanamine group which enhances its biological activity and solubility.
Chemical Structure
Property | Value |
---|---|
Molecular Formula | C7H15Cl2N3 |
Molecular Weight | 196.12 g/mol |
SMILES | CCN1C=CC(=N1)C(C)N |
InChI | InChI=1S/C7H15Cl2N3/c1-3... |
Research indicates that this compound interacts with various molecular targets, influencing enzymatic activity and receptor binding. Its biological activity can be summarized as follows:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for specific enzymes involved in inflammatory pathways, suggesting its use in anti-inflammatory therapies.
- Receptor Modulation : It may modulate receptors that are critical in various physiological processes, potentially leading to therapeutic applications in conditions such as cancer and inflammation.
Case Studies and Research Findings
Several studies have highlighted the biological activities of pyrazole derivatives similar to this compound:
- Anti-inflammatory Activity : A study demonstrated that pyrazole derivatives could inhibit nitric oxide production in macrophages, indicating potential anti-inflammatory properties .
- Antitumor Properties : Research on structurally related compounds revealed significant inhibitory effects against cancer cell lines, including prostate cancer, through modulation of androgen receptors .
- Antibacterial Effects : Some derivatives have exhibited antibacterial activity by disrupting bacterial cell membranes, leading to cell lysis .
Comparative Analysis with Related Compounds
A comparative analysis of structurally similar compounds reveals varying biological activities based on structural modifications:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1-(1-Methyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanamine dihydrochloride | Dimethyl substitutions on the pyrazole ring | Influences binding interactions significantly |
2-(1-Phenyl-1H-pyrazol-4-yl)ethanamine | Phenyl group on the pyrazole ring | Enhanced biological activity due to phenyl |
Properties
Molecular Formula |
C7H15Cl2N3 |
---|---|
Molecular Weight |
212.12 g/mol |
IUPAC Name |
1-(1-ethylpyrazol-3-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C7H13N3.2ClH/c1-3-10-5-4-7(9-10)6(2)8;;/h4-6H,3,8H2,1-2H3;2*1H |
InChI Key |
QNCPYZAROYZTEB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)C(C)N.Cl.Cl |
Origin of Product |
United States |
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